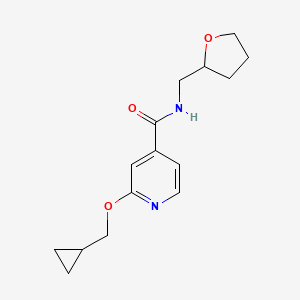

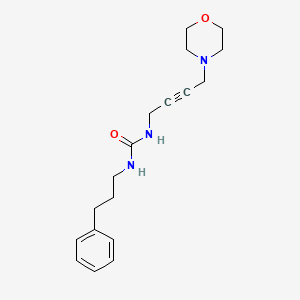

![molecular formula C14H17N5O2 B2899957 Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate CAS No. 99347-10-1](/img/structure/B2899957.png)

Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate is a heterocyclic building block .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ghorab et al. reacted ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with hydrazine hydrate or benzyl amine in the presence of triethyl orthoformate (TEOF) to obtain the 5-substituted derivatives . Another study synthesized a series of Pyrazole derivatives by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of the compound was supported by X-Ray crystallographic data .

Chemical Reactions Analysis

The reactions of similar compounds have been studied. For example, it was found that ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .

Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 125–130°C . The IR spectrum shows peaks corresponding to Ar–H (3560, 2885 cm−1), C=N (1670 cm−1, stretch of Pyrazole ring), C=C (1585 cm−1), C–O (1415 cm−1), and C=O (1660 cm−1, stretch of ester) .

Future Directions

The compound has shown significant potential for various applications and yielded promising outcomes . It displayed a band gap energy of 2.3 eV through distinctive absorption edge measurement . Current–voltage measurements on n-Si heterojunction devices with thin films of the compound revealed typical diode behavior . These devices showed attractive photovoltaic properties, including an open-circuit voltage of 0.62 V, a short-circuit current of 5.1×10−4 A/cm², and a maximum output power of 0.247 mW/cm² . This suggests that the compound and its derivatives could have potential applications in the field of photovoltaics.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .

Mode of Action

5-amino-pyrazoles, which share a similar structure, have been used in a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions often result in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Biochemical Pathways

It’s known that 5-amino-pyrazoles can react with α, β -unsaturated compounds to yield fluorescent pyrazolo [1,5- a ]pyrimidines . This suggests that the compound may interact with similar biochemical pathways.

Pharmacokinetics

Compounds with similar structures, such as imidazole, are highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Properties

IUPAC Name |

ethyl (1E)-N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGQSAQHSIXDBZ-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

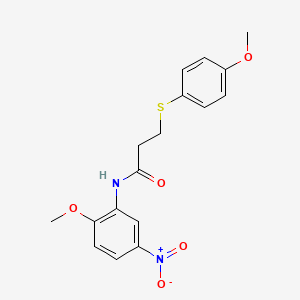

![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2899876.png)

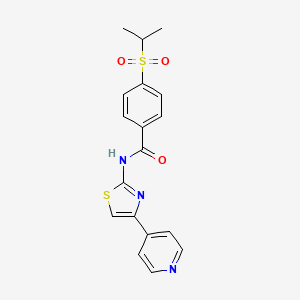

![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)

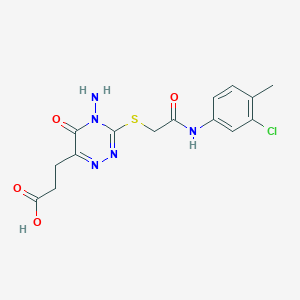

![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)

![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2899887.png)

![N-benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899892.png)